molecular formula C17H17FN4O2S B15118331 1-(2-fluorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}methanesulfonamide

1-(2-fluorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}methanesulfonamide

Numéro de catalogue: B15118331
Poids moléculaire: 360.4 g/mol
Clé InChI: ZRTOZSVBXTXRQM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a methanesulfonamide core linked to a 2-fluorophenyl group and a pyridine ring substituted with a 1-methylpyrazol-4-yl moiety. Such structural motifs are common in bioactive molecules, including kinase inhibitors and acetylcholinesterase modulators .

Propriétés

Formule moléculaire

C17H17FN4O2S

Poids moléculaire

360.4 g/mol

Nom IUPAC

1-(2-fluorophenyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]methanesulfonamide

InChI

InChI=1S/C17H17FN4O2S/c1-22-11-15(9-20-22)17-13(6-4-8-19-17)10-21-25(23,24)12-14-5-2-3-7-16(14)18/h2-9,11,21H,10,12H2,1H3

Clé InChI

ZRTOZSVBXTXRQM-UHFFFAOYSA-N

SMILES canonique

CN1C=C(C=N1)C2=C(C=CC=N2)CNS(=O)(=O)CC3=CC=CC=C3F

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the pyrazolyl and pyridinyl intermediates, followed by their coupling with the fluorophenyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing reaction time and cost .

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-fluorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the compound .

Applications De Recherche Scientifique

1-(2-fluorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}methanesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.

    Biology: It is used in biological studies to understand its effects on cellular processes and pathways.

    Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

Mécanisme D'action

The mechanism of action of 1-(2-fluorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparaison Avec Des Composés Similaires

Structural Analogues with Sulfonamide Groups

Compounds sharing the sulfonamide functional group but differing in substituents are compared below.

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activity Reference
Target Compound 2-fluorophenyl, pyridinylmethyl-1-methylpyrazole 375.4 (calculated) Not explicitly reported -
4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide 3-(trifluoromethyl)benzyl, 4-methylphenyl 365.3 Crystallographic data available
N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide 3-chlorophenoxy, ethylpyrazole 411.9 Synthetic intermediate; no bioactivity data

Key Observations :

  • The trifluoromethyl group in increases electronegativity and steric bulk compared to the target compound’s 2-fluorophenyl group.

Fluorophenyl-Containing Analogues

Fluorine substitution impacts pharmacokinetics and target binding.

Compound Name Core Structure Fluorine Position Bioactivity Context Reference
Target Compound Methanesulfonamide + pyridine-pyrazole 2-fluorophenyl Unknown (structural similarity to kinase inhibitors) -
1-[3-(2-Fluorophenyl)-1-methyl-pyrazol-4-yl]-N-(6-quinolylmethyl)methanamine (Compound 4, ) Pyrazole-quinoline hybrid 2-fluorophenyl Acetylcholinesterase inhibition (IC₅₀: ~2 µM)
AB-FUBINACA () Indazole carboxamide 4-fluorophenyl Cannabinoid receptor agonist
HE67 (N-[(2-Fluorophenyl)methyl]-1-[2-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethyl]piperidine-4-carboxamide) Pyrrolopyridine-piperidine 2-fluorophenyl Ant-associated Streptomyces metabolite

Key Observations :

  • Compound 4 in shares the 2-fluorophenyl group and pyrazole but replaces sulfonamide with a methanamine linker, reducing polarity.
  • AB-FUBINACA’s 4-fluorophenyl group may alter receptor binding compared to the target’s 2-fluorine position.

Pyridine-Pyrazole Hybrids

Heterocyclic frameworks influence solubility and target engagement.

Compound Name Heterocyclic System Additional Features Reference
Target Compound Pyridine linked to 1-methylpyrazole Methanesulfonamide, 2-fluorophenyl -
N-[4,6-Diamino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]-N-methyl-¹³C-d₃-carbamate () Pyrazolo[3,4-b]pyridine-pyrimidine ¹³C-labeled, carbamate
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Pyrazolopyrimidine-chromenone Chromenone core, dual fluorine atoms

Key Observations :

  • ’s chromenone-containing analogue shows a melting point of 175–178°C, suggesting higher crystallinity than the target compound.

Physicochemical and Pharmacokinetic Trends

  • Sulfonamide vs. Carboxamide : Sulfonamides (target compound, ) generally exhibit higher metabolic stability than carboxamides (HE67 in ) due to resistance to esterase cleavage.
  • Fluorine Position : 2-Fluorophenyl groups (target, ) may enhance orthosteric binding compared to para-substituted analogues (e.g., ).
  • Heterocyclic Impact : Pyridine-pyrazole systems (target) balance lipophilicity and aqueous solubility, whereas pyrrolopyridines (HE67, ) may improve blood-brain barrier penetration.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.